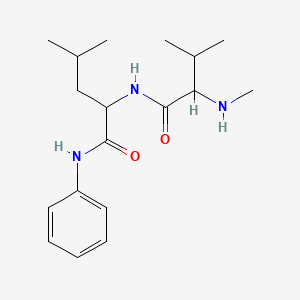

N-Me-Val-Leu-anilide

Description

N-Me-Val-Leu-anilide (CAS No. 194351-54-7) is a synthetic N-methylated dipeptide anilide with the molecular formula C₁₈H₂₉N₃O₂ . It serves as a critical standard in biochemical assays, particularly for quantifying N-terminal hemoglobin modifications in erythrocytes exposed to alkylating agents (e.g., triazinyl derivatives) . During Edman degradation, the compound aids in isolating and quantifying thiohydantoin derivatives via GC-MS, enabling precise measurement of globin adducts . Its structural features—a methylated valine residue, leucine, and an anilide group—enhance stability against enzymatic degradation, making it suitable for analytical workflows .

Properties

IUPAC Name |

4-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIFQTZKVQDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Me-Val-Leu-anilide is synthesized through custom peptide synthesis . The synthetic route involves the coupling of N-methylvaline (N-Me-Val) with leucine (Leu) and aniline (anilide) under specific reaction conditions. The process typically requires the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of the desired peptide bond . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .

Chemical Reactions Analysis

N-Me-Val-Leu-anilide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : N-Methyl-Valine-Leucine-Anilide serves as a potential lead compound for drug development targeting various biological pathways. Its structural properties allow it to interact with specific biological targets, making it a candidate for therapeutic applications in treating diseases.

- Antimicrobial Activity : Recent studies have indicated that compounds similar to N-Methyl-Valine-Leucine-Anilide exhibit antimicrobial properties. Research has shown that dipeptides containing valine and leucine can inhibit bacterial growth, suggesting that this compound may also possess similar activity against pathogenic microorganisms .

- Alzheimer’s Disease Research : The compound's interaction with neurobiological pathways has led to investigations into its potential role in combating neurodegenerative diseases such as Alzheimer's. Its ability to modulate protein interactions may help in understanding the molecular mechanisms underlying such conditions .

Biochemical Research Applications

- Peptide Synthesis : N-Methyl-Valine-Leucine-Anilide is utilized in peptide synthesis as a building block. Its incorporation into peptide sequences can enhance the stability and bioactivity of the resulting peptides, making it valuable for developing new therapeutic agents .

- Protein Interaction Studies : This compound is used to study the behavior of peptide-binding proteins or enzymes, providing insights into fundamental biological processes. Understanding these interactions can lead to advancements in enzyme engineering and protein design .

- Standards for Analytical Techniques : N-Methyl-Valine-Leucine-Anilide is employed as a standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). It aids in quantifying modifications in proteins, particularly in studies involving alkylating agents and their effects on hemoglobin .

Food Industry Applications

- Flavor Enhancement : The unique flavor profile of N-Methyl-Valine-Leucine-Anilide makes it suitable for use as a flavor enhancer in the food industry. Its incorporation can improve the sensory attributes of various food products, contributing to consumer acceptance and satisfaction.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique properties of N-Methyl-Valine-Leucine-Anilide compared to similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Methyl-Valine-Leucine-Anilide | Methylated valine with an aniline moiety | Enhanced hydrophobic interactions |

| Val-Leu-Ala | Contains alanine instead of aniline | Different functional group impacts bioactivity |

| N-Acetylvalylleucylphenylalanine | Acetylated version | Potentially alters solubility and stability |

| N-Hydroxyethyl-Val-Leu-Anilide | Hydroxyethyl modification | May enhance solubility compared to N-Methyl |

Mechanism of Action

The mechanism of action of N-Me-Val-Leu-anilide involves its interaction with specific molecular targets and pathways. As a polypeptide, it can bind to proteins and modulate their activity. This interaction can lead to changes in protein function, which can have downstream effects on cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares N-Me-Val-Leu-anilide with two structurally related compounds:

Analytical and Functional Insights

N-(2-Carbamoyl-ethyl)-Val-Leu-anilide

- Structural Difference : The 2-carbamoyl-ethyl group replaces the N-methyl moiety in this compound, introducing a polar substituent that enhances water solubility compared to the hydrophobic N-methyl group .

- Application : Used to study acrylamide-induced hemoglobin adducts, which form via Michael addition reactions. This contrasts with this compound’s role in analyzing alkylation-derived adducts .

- Practical Considerations : Requires storage at -20°C and is soluble in DMSO, whereas this compound is stable at 20±5°C .

Ac-(Me)Val-OMe

- Structural Difference : Contains acetyl and methyl ester termini instead of an anilide group, reducing steric hindrance and altering metabolic stability .

- Functional Impact : The N-methylation on valine reduces hydrogen-bonding capacity, which can influence peptide aggregation and membrane permeability in drug design contexts .

Research Findings and Implications

Role of N-Methylation in Bioactivity

N-methylation in This compound and analogs like Ac-(Me)Val-OMe has been shown to:

- Enzymatic Stability: Protect against aminopeptidase cleavage, extending half-life in biological matrices .

- Metabolic Effects : Modulate intracellular enzyme activity. For example, valine derivatives can alter glycolysis and citric acid cycle fluxes, as seen in spiramycin biosynthesis studies where valine addition increased sugar consumption rates and altered acylated product profiles .

Comparative Analytical Utility

Biological Activity

N-Methyl-Valine-Leucine-Anilide (N-Me-Val-Leu-anilide) is a synthetic peptide compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Structure and Properties

This compound is characterized by the presence of valine and leucine amino acids along with an aniline moiety. The molecular formula is with a molecular weight of approximately 319.44 g/mol. The methyl group attached to the nitrogen atom of the valine side chain enhances its hydrophobic characteristics, which may influence its biological interactions and solubility in various solvents.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry methods, allowing for flexibility in modifying peptide structures. Common synthetic routes include:

- Solid-phase peptide synthesis : A widely used method for creating peptides where the amino acids are sequentially added to a solid support.

- Solution-phase synthesis : Involves the assembly of peptide chains in solution, followed by purification steps.

These methods facilitate the exploration of the compound's functionalities and potential therapeutic applications.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound and its derivatives. For example, a study reported that certain structural modifications could enhance growth inhibitory activities against tumor cells, with IC50 values ranging from 1.5 µg/mL to 5.5 µg/mL depending on structural features .

Table 1: Antitumor Activity Comparison

| Compound | IC50 (µg/mL) | Structural Features |

|---|---|---|

| This compound | 5.5 | Methylated valine and leucine |

| Flavin-5-oxide | 1.5 | Specific substitutions enhancing activity |

| 5-Deazaflavin | 4.0 | Altered functional groups |

Binding Affinity Studies

Binding affinity studies have been conducted to understand how this compound interacts with various biological targets. Techniques such as molecular docking have shown that the compound exhibits significant binding affinities, indicating potential therapeutic roles in modulating protein-protein interactions .

Table 2: Binding Affinities

| Compound | Binding Energy (kcal/mol) | Target Interaction |

|---|---|---|

| This compound | -9.11 | Protein X |

| Flavin-5-oxide | -7.43 | Protein Y |

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- In vitro Studies : Research demonstrated that this compound influences cellular pathways associated with apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic processes, providing insights into its role in drug metabolism and efficacy .

- Peptide-Binding Proteins : Studies indicate that this compound can serve as a model for understanding peptide-binding proteins, which are crucial for various biological functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.